Psychosine, synthetic
Description
Properties
Molecular Formula |
C24H47NO7 |
|---|---|
Molecular Weight |
461 |
Appearance |
Unit:5 mgSolvent:nonePurity:98+%Physical solid |
Synonyms |
lyso-cerebroside; 1-beta-D-Galactosylsphingosine |
Origin of Product |
United States |
Chemical Reactions Analysis
Primary Synthetic Pathway
Psychosine is synthesized via the enzymatic galactosylation of sphingosine using UDP-galactose as the sugar donor:
This reaction typically occurs in microsomal preparations or cell-based systems .
Enzymatic Hydrolysis
Psychosine is degraded by galactosylceramidase (GALC) in lysosomes:
-
Kinetics : In MO3.13 oligodendrocytes, 10 µM psychosine is degraded to steady-state levels within 1 hour .
-
Enantiomer Stability : ent-psy resists GALC-mediated degradation, confirming enzyme stereospecificity .
Acid Ceramidase (ACDase)-Mediated Catabolism
ACDase deacylates galactosylceramide to psychosine in vitro :
| Substrate | Enzyme | Product | Conditions | Detection Method |
|---|---|---|---|---|
| C12-NBD-galactosylceramide | ACDase | Psychosine | pH 4.5, 37°C, 18 hr | UPLC (fluorescence) |
This reaction is 10–100× less efficient than ACDase’s canonical ceramide hydrolysis .
Membrane Perturbation
-
Lipid Raft Localization : Both psy and ent-psy integrate into lipid rafts, disrupting membrane integrity .
-
Mechanism : Non-enantioselective membrane fluidity alterations, leading to inhibited PKC translocation and apoptosis .
Apoptosis Induction
-
Dose Response : 20 µM psy or ent-psy reduces MO3.13 cell viability to 20–30% within 24 hours .
-
Apoptosis Markers : Annexin V positivity increases dose-dependently, with no enantiomer-specific differences .
LC-MS/MS Protocols
UPLC Fluorescence Assay
Used to monitor NBD-fatty acid release during ACDase-mediated galactosylceramide deacylation .
Key Research Findings
-
Stereochemical Independence : Toxicity of psy and ent-psy is comparable, indicating membrane-driven而非protein interaction-mediated mechanisms .
-
Catabolic Origin : Psychosine in Krabbe disease arises primarily from ACDase-mediated galactosylceramide breakdown,而非anabolic synthesis .
-
Therapeutic Target : ACDase inhibition reduces psychosine levels in murine models, extending lifespan .
This synthesis of chemical and mechanistic data underscores psychosine’s role as a membrane-disruptive agent and highlights enzymatic pathways critical for therapeutic intervention.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison of Psychosine and Analogous Compounds
Table 2: Key Research Findings on Psychosine and Comparators
Preparation Methods
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for psychosine quantification. Mobile phases typically comprise methanol-water mixtures with 0.1% formic acid, eluting psychosine at <1 minute on C8 columns. Internal standards like N,N-dimethyl psychosine or 1-acetyl-psychosine enhance precision, with limits of detection (LOD) as low as 0.1 pmol/mg tissue.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra provide structural confirmation. For psychosine, key signals include:
Q & A
Basic Research Questions
Q. How can researchers design a robust experimental protocol for synthesizing psychosine with high purity and reproducibility?
- Methodological Answer :
- Step 1 : Define synthesis parameters (e.g., reaction temperature, solvent systems, and purification methods) based on established protocols for glycosphingolipid synthesis.
- Step 2 : Use orthogonal analytical techniques (e.g., NMR, HPLC-MS) to verify purity and structural integrity. Include chromatograms and spectral data in supplementary materials .
- Step 3 : Document deviations from published methods and justify modifications (e.g., catalyst substitution) to ensure reproducibility .
Q. What frameworks are recommended for formulating research questions about synthetic psychosine’s biochemical mechanisms?
- Methodological Answer :
- Apply the PICO framework to structure hypotheses:
- Population/Problem : Specific cell lines or in vitro models (e.g., neuronal cells for studying psychosine toxicity).
- Intervention : Dosage ranges or exposure durations of synthetic psychosine.
- Comparison : Baseline conditions (e.g., untreated cells) or alternative lipid analogs.
- Outcome : Measurable endpoints (e.g., apoptosis markers, lysosomal enzyme activity) .
Q. How should researchers standardize data reporting to facilitate meta-analysis of psychosine synthesis studies?
- Methodological Answer :
- Data Design : Use structured tables to report yield, purity, and characterization data (e.g., Rf values, retention times).
- Archiving : Deposit raw datasets (e.g., NMR spectra, kinetic data) in public repositories like Zenodo or Figshare, adhering to FAIR principles .
- Metadata : Include contextual details (e.g., batch-specific variations, solvent lot numbers) to enable cross-study comparisons .
Advanced Research Questions
Q. How can contradictory findings about synthetic psychosine’s neurotoxic thresholds be resolved across studies?
- Methodological Answer :
- Step 1 : Conduct a sensitivity analysis to identify variables influencing toxicity (e.g., cell culture media composition, psychosine solubility).
- Step 2 : Apply meta-regression to assess heterogeneity sources (e.g., inter-lab variability in LC-MS quantification methods) .
- Step 3 : Validate hypotheses using isogenic cell models to isolate genetic confounding factors .
Q. What methodological strategies mitigate validity threats in psychosine-related in vivo studies?
- Methodological Answer :
- Internal Validity : Use randomized blinding for treatment groups and control for environmental stressors (e.g., circadian rhythms in animal models).
- External Validity : Replicate findings in multiple model systems (e.g., zebrafish and murine models) to confirm generalizability .
- Statistical Rigor : Predefine effect size thresholds and power calculations to avoid Type I/II errors .
Q. How should researchers synthesize evidence from disparate studies on psychosine’s role in lysosomal storage disorders?
- Methodological Answer :
- Step 1 : Systematically categorize studies by methodology (e.g., in vitro vs. in vivo, acute vs. chronic exposure).
- Step 2 : Use logic models to map causal pathways (e.g., psychosine accumulation → lysosomal membrane permeabilization → apoptosis) .
- Step 3 : Apply qualitative comparative analysis (QCA) to identify necessary/sufficient conditions for observed phenotypes .
Q. What tools are available for reconciling conflicting spectral data in psychosine characterization?
- Methodological Answer :
- Tool 1 : Cross-validate NMR assignments using databases (e.g., HMDB, Lipid Maps) and computational simulations (e.g., ACD/Labs).
- Tool 2 : Employ tandem MS/MS fragmentation patterns to distinguish psychosine isomers (e.g., α vs. β anomers) .
- Collaboration : Engage open-science platforms (e.g., PubPeer) to crowdsource annotations for ambiguous peaks .
Methodological Best Practices
- Data Synthesis : Avoid redundancy in tables/figures; highlight critical findings in-text (e.g., dose-dependent cytotoxicity thresholds) .
- Contextual Reporting : Explicitly state limitations (e.g., psychosine’s instability in aqueous solutions) to guide interpretation .
- Transdisciplinary Teams : Include lipid biochemists, statisticians, and clinical researchers to address multifaceted questions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
